molecular formula C19H20O5 B14294577 4-[(2-Methylbutoxy)carbonyl]phenyl 4-hydroxybenzoate CAS No. 118265-81-9

4-[(2-Methylbutoxy)carbonyl]phenyl 4-hydroxybenzoate

Cat. No.: B14294577
CAS No.: 118265-81-9
M. Wt: 328.4 g/mol
InChI Key: ZOJGLWPSVZUSJP-UHFFFAOYSA-N
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Description

4-[(2-Methylbutoxy)carbonyl]phenyl 4-hydroxybenzoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a phenyl group substituted with a 4-hydroxybenzoate moiety and a 4-[(2-methylbutoxy)carbonyl] group. Aromatic esters like this one are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Methylbutoxy)carbonyl]phenyl 4-hydroxybenzoate typically involves esterification reactions. One common method is the reaction between 4-hydroxybenzoic acid and 4-[(2-methylbutoxy)carbonyl]phenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Methylbutoxy)carbonyl]phenyl 4-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The ester functional group can be reduced to the corresponding alcohols.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-[(2-Methylbutoxy)carbonyl]phenyl 4-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development and formulation.

    Industry: Utilized in the production of polymers, coatings, and other materials due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-[(2-Methylbutoxy)carbonyl]phenyl 4-hydroxybenzoate involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence oxidative stress pathways, inflammatory responses, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Methylbutoxy)carbonyl]phenyl 4-(heptyloxy)benzoate
  • 4-[(2-Methylbutoxy)carbonyl]phenyl 4-(hexyloxy)benzoate
  • 4-[(2-Methylbutoxy)carbonyl]phenyl 4-dodecylbenzoate

Uniqueness

4-[(2-Methylbutoxy)carbonyl]phenyl 4-hydroxybenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a phenolic hydroxyl group and an ester functional group makes it versatile for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

118265-81-9

Molecular Formula

C19H20O5

Molecular Weight

328.4 g/mol

IUPAC Name

[4-(2-methylbutoxycarbonyl)phenyl] 4-hydroxybenzoate

InChI

InChI=1S/C19H20O5/c1-3-13(2)12-23-18(21)14-6-10-17(11-7-14)24-19(22)15-4-8-16(20)9-5-15/h4-11,13,20H,3,12H2,1-2H3

InChI Key

ZOJGLWPSVZUSJP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)COC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)O

Origin of Product

United States

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